1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and a carbonitrile group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Addition of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
1-(2-Bromophenyl)-1H-pyrazole-4-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2-Fluorophenyl)-5-bromo-1H-pyrazole-4-carbonitrile: The positions of the bromine and fluorine atoms are swapped, leading to different chemical properties.
1-(2-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of fluorine, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5BrFN3 |
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Molecular Weight |
266.07 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-fluoropyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrFN3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H |
InChI Key |
YHJCKYPRBAEPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)F)Br |
Origin of Product |
United States |
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